![molecular formula C11H17Cl2N3O2 B2651024 5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide;dihydrochloride CAS No. 2344680-10-8](/img/structure/B2651024.png)
5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide;dihydrochloride” is a chemical compound with the CAS Number: 2344685-35-2 .
Synthesis Analysis
The synthesis of this compound and similar structures involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy is based on the preparation of new bicyclo [2.1.1]hexane compact modules .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H11N3O2.ClH/c10-9 (13)7-8 (14-3-12-7)6-4-1-5 (6)11-2-4;/h3-6,11H,1-2H2, (H2,10,13);1H . This code provides a textual representation of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include photochemical [2+2] cycloadditions . These reactions are used to prepare multifunctionalized aza-BCH frameworks .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 243.69 . The compound’s Inchi Code is 1S/C10H13N3O2.ClH/c1-11-10 (14)8-9 (15-4-13-8)7-5-2-6 (7)12-3-5;/h4-7,12H,2-3H2,1H3, (H,11,14);1H , which provides information about its molecular structure.Scientific Research Applications
Pharmaceutical Drug Design
EN300-7425068 is a promising scaffold in pharmaceutical drug design due to its unique bicyclic structure. The compound’s rigid and three-dimensional framework can enhance the binding affinity and specificity of drug candidates to their biological targets. This structural feature is particularly valuable in the development of drugs targeting enzymes and receptors, where precise molecular interactions are crucial .
Bioisosteres in Medicinal Chemistry
The compound serves as a bioisostere for benzene rings, which are common in many pharmaceuticals. By replacing benzene rings with EN300-7425068, researchers can improve the pharmacokinetic properties of drugs, such as solubility and metabolic stability. This substitution can also reduce the potential for off-target effects and toxicity .
Chemical Space Exploration
EN300-7425068 opens up new chemical space for drug discovery. Its unique structure allows for the exploration of previously inaccessible regions of chemical space, providing opportunities to discover novel bioactive compounds. This is particularly important in the search for new therapeutic agents with unique mechanisms of action .
Photocatalytic Reactions
The compound is utilized in photocatalytic cycloaddition reactions to synthesize polysubstituted bicyclo[2.1.1]hexanes. These reactions enable the creation of complex molecular architectures that are valuable in the synthesis of pharmaceuticals and other bioactive molecules. The ability to introduce multiple substituents in a controlled manner is a significant advantage in synthetic chemistry .
Synthesis of Saturated Analogues
EN300-7425068 is used in the synthesis of saturated analogues of biorelevant trisubstituted benzenes. These analogues are important in medicinal chemistry as they can mimic the biological activity of aromatic compounds while potentially offering improved pharmacological properties. This application is particularly relevant in the design of new drugs with enhanced efficacy and safety profiles .
Development of Sp3-Rich Chemical Libraries
The compound contributes to the development of sp3-rich chemical libraries, which are essential for modern drug discovery. Sp3-rich compounds often exhibit better drug-like properties compared to their sp2-rich counterparts. EN300-7425068’s structure allows for the creation of diverse chemical libraries that can be screened for biological activity, facilitating the identification of new drug candidates .
Conformational Restriction in Drug Molecules
EN300-7425068 can be used to introduce conformational restriction in drug molecules. This restriction can enhance the selectivity and potency of drugs by reducing the flexibility of the molecule, thereby improving its interaction with the target. This application is particularly useful in the design of enzyme inhibitors and receptor modulators .
Exploration of Novel Exit Vectors
The compound’s structure allows for the exploration of novel exit vectors in drug design. These exit vectors can provide new angles for molecular interactions, potentially leading to the discovery of drugs with unique binding modes and improved therapeutic profiles. This application is crucial for expanding the diversity of drug candidates and overcoming challenges in drug resistance .
Future Directions
Azabicyclo [2.1.1]hexanes (aza-BCHs) and bicyclo [1.1.1]pentanes (BCPs) are playing an increasingly important role in the development of bio-active compounds . The future directions in this field involve developing efficient methods to access these sp3 -rich cores and exploring their potential applications in pharmaceutical discovery .
properties
IUPAC Name |
5-(2-azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.2ClH/c1-14(2)11(15)9-10(16-5-13-9)8-6-3-7(8)12-4-6;;/h5-8,12H,3-4H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAHNFTXKNLBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(OC=N1)C2C3CC2NC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

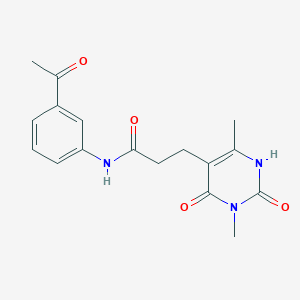
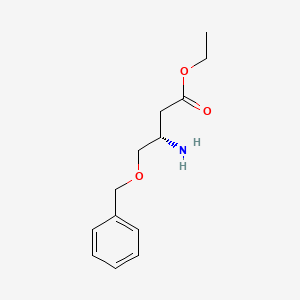
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2650945.png)

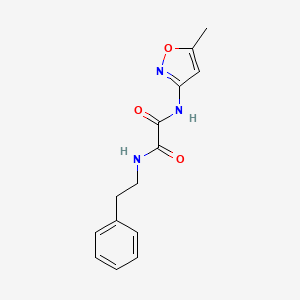
![2-Chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide](/img/structure/B2650950.png)
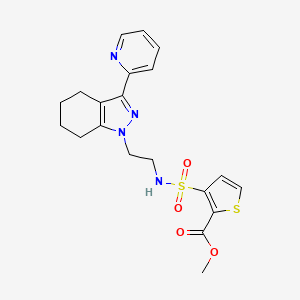
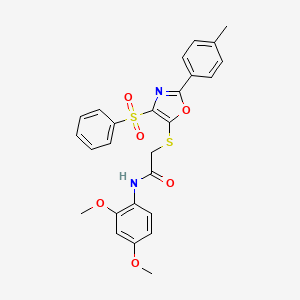
![7-(3,4-dimethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2650955.png)
![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2650956.png)
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-3-(oxan-4-yloxy)propanamide](/img/structure/B2650957.png)


![4-[5-(Chloromethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2650964.png)